molecular formula C34H30F2N12O11P2 B580138 Tedizolid Phosphate Dimer CAS No. 1220910-90-6

Tedizolid Phosphate Dimer

Cat. No. B580138
M. Wt: 882.631
InChI Key: DBBJYEOIIWGIRZ-DNQXCXABSA-N
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Description

Tedizolid Phosphate Dimer is an oxazolidinone class antibiotic that inhibits bacterial protein synthesis and is proven to be effective in the treatment of certain Gram-positive bacterial infections . It has the molecular formula C34H30F2N12O11P2 and a molecular weight of 882.6 g/mol . It is also known by other names such as 1220910-90-6 and SCHEMBL12991629 .


Molecular Structure Analysis

The IUPAC name of Tedizolid Phosphate Dimer is [ [ (5 R )-3- [3-fluoro-4- [6- (2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methoxy-hydroxyphosphoryl] [ (5 R )-3- [3-fluoro-4- [6- (2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl hydrogen phosphate . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

Tedizolid Phosphate Dimer has a molecular weight of 882.6 g/mol, XLogP3-AA of 1.6, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 21, Rotatable Bond Count of 14, Exact Mass of 882.16003014 g/mol, Monoisotopic Mass of 882.16003014 g/mol, Topological Polar Surface Area of 274 Ų, Heavy Atom Count of 61, Formal Charge of 0, and a Complexity of 1540 .

Scientific Research Applications

Tedizolid phosphate is a prodrug of tedizolid, an oxazolidinone antimicrobial with potent activity against a broad range of Gram-positive pathogens, including strains resistant to linezolid. It inhibits protein synthesis by binding to the bacterial 23S ribosomal RNA of the 50S subunit. This action prevents the formation of a functional 70S initiation complex, which is essential for the bacterial translation process. The drug's enhanced potency and once-daily dosing offer significant advantages in treating complicated skin and skin structure infections (cSSSI) and potentially other infections caused by Gram-positive organisms (Kanafani & Corey, 2012).

Tedizolid's Clinical Efficacy

Clinical trials have established the efficacy of tedizolid phosphate in treating acute bacterial skin and skin structure infections (ABSSSIs) caused by methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. A notable advantage of tedizolid over its predecessor, linezolid, is its favorable safety profile, particularly regarding myelotoxicity, and its effective oral and intravenous formulations. This allows for an intravenous to oral switch that facilitates outpatient treatment and could potentially reduce healthcare costs (Bassetti et al., 2019).

Research on Special Populations and Additional Indications

Recent studies have suggested the utility of tedizolid in special populations, such as adolescents, the elderly, obese individuals, and patients with diabetic foot infections. Furthermore, ongoing research aims to explore tedizolid's efficacy in treating severe Gram-positive infections beyond skin and soft tissue infections, including nosocomial pneumonia and bone and joint infections. These investigations highlight the potential of tedizolid to address a wider range of clinical needs, although more research is needed to establish these additional applications firmly (Bouza, Muñoz, & Burillo, 2018).

Pharmacokinetics and Pharmacodynamics

Tedizolid's pharmacokinetic profile supports its once-daily dosing, offering convenience and compliance benefits over agents requiring more frequent administration. Its pharmacodynamics are characterized by a broad spectrum of activity against Gram-positive pathogens, including drug-resistant strains such as MRSA. Tedizolid's high oral bioavailability supports flexible dosing strategies that can accommodate both initial intravenous administration and subsequent oral therapy, enhancing its utility in both acute and outpatient settings (Mcbride et al., 2017).

properties

CAS RN

1220910-90-6

Product Name

Tedizolid Phosphate Dimer

Molecular Formula

C34H30F2N12O11P2

Molecular Weight

882.631

IUPAC Name

[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methoxy-hydroxyphosphoryl] [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl hydrogen phosphate

InChI

InChI=1S/C34H30F2N12O11P2/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(57-33(47)49)17-55-60(51,52)59-61(53,54)56-18-24-16-48(34(50)58-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)(H,53,54)/t23-,24-/m1/s1

InChI Key

DBBJYEOIIWGIRZ-DNQXCXABSA-N

SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F

synonyms

P,​P’-​bis[[(5R)​-​3-​[3-​Fluoro-​4-​[6-​(2-​methyl-​2H-​tetrazol-​5-​yl)​-​3-​pyridinyl]​phenyl]​-​2-​oxo-​5-​oxazolidinyl]​methyl]diphosphoric Acid Ester

Origin of Product

United States

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